molecular formula C17H17BrN2O2 B5259289 (3-Amino-4-morpholin-4-ylphenyl)-(4-bromophenyl)methanone

(3-Amino-4-morpholin-4-ylphenyl)-(4-bromophenyl)methanone

Cat. No.: B5259289
M. Wt: 361.2 g/mol
InChI Key: MFJKYYJROHAOCP-UHFFFAOYSA-N
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Description

(3-Amino-4-morpholin-4-ylphenyl)-(4-bromophenyl)methanone is an organic compound that features a unique combination of functional groups, including an amino group, a morpholine ring, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-morpholin-4-ylphenyl)-(4-bromophenyl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-morpholin-4-ylphenyl and 4-bromobenzoyl chloride.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon gas, to prevent unwanted side reactions. A suitable solvent, such as dichloromethane or tetrahydrofuran, is used to dissolve the reactants.

    Catalysts and Reagents: A base, such as triethylamine or pyridine, is added to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-morpholin-4-ylphenyl)-(4-bromophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(3-Amino-4-morpholin-4-ylphenyl)-(4-bromophenyl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.

    Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (3-Amino-4-morpholin-4-ylphenyl)-(4-bromophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of the target protein. The morpholine ring and bromophenyl group play crucial roles in binding to the active site of the target, while the amino group may participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-morpholin-4-ylbenzoic acid methyl ester
  • 3-Amino-4-morpholin-4-ylbenzamide

Uniqueness

(3-Amino-4-morpholin-4-ylphenyl)-(4-bromophenyl)methanone is unique due to the presence of both the morpholine ring and the bromophenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

(3-amino-4-morpholin-4-ylphenyl)-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2/c18-14-4-1-12(2-5-14)17(21)13-3-6-16(15(19)11-13)20-7-9-22-10-8-20/h1-6,11H,7-10,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJKYYJROHAOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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